Product packaging for Dehydro Epiandrosterone Tosylate(Cat. No.:)

Dehydro Epiandrosterone Tosylate

Cat. No.: B1160610
M. Wt: 440.59
Attention: For research use only. Not for human or veterinary use.
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Description

Dehydro Epiandrosterone Tosylate is a synthetic steroid analog derived from Dehydroepiandrosterone (DHEA). As a research chemical, it is of significant interest in biochemical and pharmacological studies, particularly as a potential stable intermediate or analog in the synthesis of other steroid compounds or as a tool for investigating steroid metabolism and signaling pathways . Like its parent compound DHEA and the endogenous metabolite DHEA Sulfate (DHEA-S), this tosylate derivative may be utilized in research exploring neuroactive steroids. DHEA and DHEA-S are known to act as positive allosteric modulators of the NMDA receptor and negative allosteric modulators of the GABA-A receptor, influencing neuronal excitability and synaptic plasticity . Furthermore, research on DHEA has revealed its role as a neurotrophic factor, with the ability to bind to and activate receptors such as TrkA and p75NTR, which are critical for neuronal survival, differentiation, and growth . The structural modification with a tosylate group is intended to alter the compound's physicochemical properties, such as its solubility and stability, making it a valuable probe for specific experimental applications. This product is strictly for research use in laboratory settings and is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this compound in accordance with all applicable laboratory safety regulations.

Properties

Molecular Formula

C₂₆H₃₂O₄S

Molecular Weight

440.59

Origin of Product

United States

Chemical Reactivity and Transformation Pathways of Dehydroepiandrosterone Tosylate

Nucleophilic Substitution Reactions Involving the Tosylate Moiety

The tosylate group at the 3β-position of the dehydroepiandrosterone (B1670201) (DHEA) scaffold is an excellent leaving group, facilitating a variety of nucleophilic substitution reactions. This reactivity allows for the introduction of diverse functional groups at the C3-position, paving the way for the synthesis of a wide range of DHEA analogues. The nature of the nucleophile, solvent, and reaction conditions can influence the mechanistic pathway, leading to products with either retention or inversion of stereochemistry at the C3-center.

Mechanisms of S\textsubscriptN1 and S\textsubscriptN2 Pathways

The substitution of the 3β-tosylate group can proceed through either a unimolecular (S\textsubscriptN1) or a bimolecular (S\textsubscriptN2) mechanism.

In an S\textsubscriptN2 reaction , a strong, typically anionic nucleophile attacks the C3-carbon from the backside (α-face), leading to a direct displacement of the tosylate group and an inversion of stereochemistry. This results in the formation of a 3α-substituted DHEA derivative. The reaction is concerted, meaning the bond-making and bond-breaking steps occur simultaneously. For this pathway to be favored, a high concentration of a strong nucleophile and aprotic polar solvents are generally employed.

Conversely, the S\textsubscriptN1 pathway involves a two-step mechanism. The first and rate-determining step is the departure of the tosylate leaving group to form a secondary carbocation intermediate at C3. This carbocation is planar and can be attacked by a nucleophile from either the α-face or the β-face. This typically leads to a mixture of products with both retained (3β) and inverted (3α) stereochemistry, often resulting in racemization. However, in the case of DHEA tosylate, the neighboring Δ\textsuperscript5 double bond can participate in the stabilization of the carbocation, leading to the formation of a non-classical bridged carbocation known as the i-steroid cation. This intermediate can then be attacked by a nucleophile at C3 or C5, leading to a variety of products, including rearranged ones. Solvolysis reactions, where the solvent acts as the nucleophile (e.g., in methanol (B129727) or acetic acid), often proceed through an S\textsubscriptN1-like mechanism.

Synthesis of DHEA Analogues via Substitution

The reactivity of DHEA tosylate has been harnessed to synthesize a variety of DHEA analogues with modified A-rings. A prominent example is the synthesis of aminosteroids. The reaction of DHEA tosylate with sodium azide (B81097) (NaN\textsubscript3) in a suitable solvent like dimethylformamide (DMF) proceeds via an S\textsubscriptN2 mechanism to yield 3α-azido-5-androsten-17-one. researchgate.netresearchgate.net The azide group can then be subsequently reduced to a primary amine, for instance, by catalytic hydrogenation or with lithium aluminum hydride (LiAlH\textsubscript4), to afford 3α-amino-5-androsten-17-one. This provides a reliable route to A-ring modified aminosteroids with a defined stereochemistry. researchgate.netresearchgate.net

The following table summarizes the synthesis of a 3α-amino DHEA analogue from DHEA tosylate:

ReactantReagentProductReaction Type
Dehydroepiandrosterone TosylateSodium Azide (NaN\textsubscript3)3α-Azido-5-androsten-17-oneS\textsubscriptN2
3α-Azido-5-androsten-17-oneLithium Aluminum Hydride (LiAlH\textsubscript4)3α-Amino-5-androsten-17-oneReduction

Elimination Reactions Facilitated by the Tosylate Group

In addition to substitution, the tosylate group can also facilitate elimination reactions, leading to the formation of new double bonds within the steroid nucleus. These reactions are often in competition with substitution pathways, and the outcome can be controlled by the choice of base, solvent, and temperature.

Formation of Unsaturated DHEA Derivatives

Treatment of DHEA tosylate with a strong, non-nucleophilic base can promote the elimination of the tosyloxy group and a proton from an adjacent carbon atom. The presence of the Δ\textsuperscript5 double bond in the B-ring of DHEA influences the regioselectivity of the elimination. The most common elimination products are those resulting from the loss of a proton from C2 or C4, leading to the formation of Δ\textsuperscript2- and Δ\textsuperscript3,Δ\textsuperscript5-dienes, respectively.

The formation of a conjugated diene system is often thermodynamically favored. For instance, the use of a hindered base like potassium tert-butoxide in tert-butanol (B103910) would favor the formation of the more substituted and conjugated Δ\textsuperscript3,Δ\textsuperscript5-diene.

Stereochemical Considerations in Elimination

Elimination reactions of cyclic systems like steroids are subject to strict stereochemical requirements. The most common mechanism for elimination is the E2 (bimolecular elimination) pathway, which requires an anti-periplanar arrangement of the leaving group (tosylate) and the proton being abstracted.

In the case of DHEA tosylate, the 3β-tosyloxy group is in an equatorial position in the most stable chair conformation of the A-ring. For an E2 elimination to occur, a proton on an adjacent carbon must be in an axial position. The C2 and C4 positions both have axial protons (2α-H and 4α-H) that are anti-periplanar to the 3β-tosyloxy group, allowing for E2 elimination to proceed and form the corresponding alkenes. The relative rates of abstraction of these protons can be influenced by steric and electronic factors.

Rearrangement Reactions Involving the Steroid Scaffold

Under certain conditions, particularly those favoring carbocation formation (S\textsubscriptN1-type conditions), DHEA tosylate can undergo fascinating rearrangement reactions involving the steroid scaffold. These rearrangements often lead to profound changes in the steroidal backbone and the formation of structurally complex and often unexpected products.

One of the most notable rearrangements in steroid chemistry that can be initiated from a tosylate is the Westphalen-Lettré rearrangement . wikipedia.org This reaction typically occurs under acidic conditions, such as the treatment of a 5α-hydroxy-6β-acetoxy steroid with sulfuric acid in acetic anhydride (B1165640). While not a direct reaction of DHEA tosylate itself due to the Δ\textsuperscript5 double bond, analogous backbone rearrangements can be triggered by the formation of a carbocation at C5, which can be accessed from the solvolysis of 3β-tosylates of Δ\textsuperscript5-steroids through the intermediacy of the i-steroid cation.

The formation of the carbocationic intermediate during the solvolysis of DHEA tosylate can also lead to Wagner-Meerwein type rearrangements. These involve the 1,2-migration of an alkyl or hydride group to the electron-deficient center. For example, a hydride shift from C4 to C5 or a methyl shift from C10 to C5 in a transient carbocationic species could lead to rearranged steroid skeletons. The exact nature of the rearrangement is highly dependent on the reaction conditions and the stability of the resulting carbocationic intermediates. The formation of A-homo-B-nor-steroids and other rearranged products has been observed in the solvolysis of related steroid tosylates, highlighting the complex and rich chemistry that can be accessed from this versatile starting material.

Hydrolytic Stability and Pathways of De-tosylation

The hydrolysis of dehydroepiandrosterone tosylate involves the cleavage of the C-O bond between the steroid nucleus and the tosylate group. This process, a type of solvolysis, can proceed through different pathways, largely influenced by the solvent, temperature, and pH. The presence of the Δ5 double bond in the steroid backbone plays a crucial role in the reactivity and the nature of the products formed.

Under neutral or acidic conditions, the hydrolysis of DHEA-Ts is often accompanied by molecular rearrangements. The departure of the tosylate group can be assisted by the neighboring Δ5 double bond, leading to the formation of a non-classical bridged carbocation, known as the i-steroid cation. This participation of the double bond significantly accelerates the rate of solvolysis compared to its saturated counterparts.

The resulting i-steroid intermediate can then be attacked by a solvent molecule (e.g., water) from either side, leading to a mixture of products. This typically includes the parent alcohol, dehydroepiandrosterone, with retention of configuration at C-3, and rearranged products. The exact product ratio is highly dependent on the reaction conditions.

In buffered solutions, the solvolysis of similar steroid tosylates, such as cholesterol tosylate, has been shown to yield a mixture of the original alcohol and its acetate (B1210297), along with rearranged products. The rate of these reactions is sensitive to the composition of the solvent system.

The de-tosylation of DHEA-Ts can also be achieved under various other conditions, leading to different transformation products. For instance, reaction with sodium azide is a common method to introduce an azide group, which can then be reduced to an amine, providing a route to 3-amino steroids.

Below is a data table summarizing typical conditions and products for the solvolysis of steroid tosylates analogous to DHEA-Ts.

Reagent/ConditionSubstrateProductsObservations
Aqueous AcetoneCholesterol TosylateCholesterol, i-CholesterolRate acceleration due to Δ5 double bond participation.
Acetic Acid/Acetate BufferCholesterol TosylateCholesterol Acetate, i-Cholesterol AcetateBuffered conditions can control product distribution.
Potassium Nitrite in DMSO3β-Tosyloxy-pregnan-20-one3α-Hydroxy-pregnan-20-oneSuggests potential for inversion of stereochemistry at C-3 under specific conditions.

It is important to note that while detailed kinetic studies specifically on the hydrolytic stability of dehydroepiandrosterone tosylate are not extensively reported in publicly available literature, the reactivity pattern can be reasonably inferred from the well-documented behavior of analogous Δ5-steroid tosylates like cholesterol tosylate. The interplay between the solvent, nucleophilicity of the medium, and the inherent reactivity of the steroid structure dictates the ultimate fate of the de-tosylation process.

Advanced Analytical Characterization of Dehydroepiandrosterone Tosylate

Spectroscopic Analysis for Structural Elucidation

Spectroscopic methods are indispensable for confirming the molecular structure of Dehydroepiandrosterone (B1670201) Tosylate. These techniques provide detailed information about the atomic and molecular composition, as well as the functional groups present in the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise structure of Dehydroepiandrosterone Tosylate. Both ¹H and ¹³C NMR are employed to map out the carbon-hydrogen framework of the molecule.

In the ¹H NMR spectrum of Dehydroepiandrosterone Tosylate, the protons of the steroid nucleus and the tosyl group would exhibit characteristic chemical shifts. For instance, the protons on the aromatic ring of the tosyl group would typically appear in the downfield region (around 7-8 ppm), while the methyl protons of the tosyl group would be found further upfield. The protons of the steroid backbone would have distinct signals, allowing for the confirmation of the dehydroepiandrosterone structure.

The ¹³C NMR spectrum provides complementary information, showing signals for each unique carbon atom in the molecule. The carbonyl carbon at the C-17 position of the steroid would have a characteristic downfield shift. The carbon atoms of the tosyl group, including the aromatic carbons and the methyl carbon, would also be readily identifiable. Two-dimensional NMR techniques, such as COSY and HSQC, can be utilized to establish the connectivity between protons and carbons, further confirming the structure.

While specific spectral data for Dehydroepiandrosterone Tosylate is not widely published, the expected shifts can be inferred from the known spectra of Dehydroepiandrosterone (DHEA) and tosylated compounds. chemicalbook.comchemicalbook.com

Table 1: Predicted ¹H NMR Chemical Shifts for Dehydroepiandrosterone Tosylate

Proton Predicted Chemical Shift (ppm)
Aromatic Protons (Tosyl Group) 7.0 - 8.0
Vinylic Proton (Steroid) ~5.4
CH-O (Steroid, C-3) ~4.5
Methyl Protons (Tosyl Group) ~2.4

Table 2: Predicted ¹³C NMR Chemical Shifts for Dehydroepiandrosterone Tosylate

Carbon Predicted Chemical Shift (ppm)
Carbonyl Carbon (Steroid, C-17) >200
Aromatic Carbons (Tosyl Group) 120 - 150
Vinylic Carbons (Steroid, C-5, C-6) 120 - 140
C-O (Steroid, C-3) 70 - 80
Methyl Carbon (Tosyl Group) ~21

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in Dehydroepiandrosterone Tosylate. The IR spectrum would display characteristic absorption bands corresponding to the vibrations of specific bonds within the molecule.

Key functional groups that would be identified include the carbonyl group (C=O) of the ketone at C-17, the sulfonate group (S=O) of the tosylate, and the carbon-carbon double bond (C=C) of the steroid ring. The presence of the tosyl group would be confirmed by strong absorptions in the regions of 1350-1380 cm⁻¹ and 1170-1190 cm⁻¹ corresponding to the asymmetric and symmetric stretching vibrations of the S=O bond, respectively. The C=O stretch of the five-membered ring ketone would be expected around 1740 cm⁻¹.

Table 3: Characteristic IR Absorption Bands for Dehydroepiandrosterone Tosylate

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
C=O (Ketone) Stretching ~1740
C=C (Alkene) Stretching ~1665
S=O (Sulfonate) Asymmetric Stretching 1350 - 1380
S=O (Sulfonate) Symmetric Stretching 1170 - 1190
C-O (Ester) Stretching 1000 - 1300

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a crucial technique for determining the molecular weight of Dehydroepiandrosterone Tosylate and for obtaining information about its structure through fragmentation patterns. High-resolution mass spectrometry (HRMS) can provide the exact molecular formula.

The molecular weight of Dehydroepiandrosterone Tosylate (C₂₆H₃₄O₄S) is 442.61 g/mol . In an MS experiment, the molecular ion peak [M]⁺ would be observed at an m/z (mass-to-charge ratio) corresponding to this value. Fragmentation of the molecular ion would lead to the formation of characteristic daughter ions. For example, cleavage of the tosylate group could result in a prominent peak corresponding to the dehydroepiandrosterone cation. Other fragments would arise from the steroid nucleus itself.

Chromatographic Purity Assessment and Quantification

Chromatographic techniques are essential for assessing the purity of Dehydroepiandrosterone Tosylate and for quantifying its concentration in various samples.

High-Performance Liquid Chromatography (HPLC) Methodologies

High-Performance Liquid Chromatography (HPLC) is a widely used method for the analysis of steroids and their derivatives. For Dehydroepiandrosterone Tosylate, a reversed-phase HPLC method would typically be employed.

A C18 or C8 column would be suitable as the stationary phase, with a mobile phase consisting of a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol (B129727). Gradient elution, where the composition of the mobile phase is changed over time, may be necessary to achieve optimal separation of the main compound from any impurities. Detection is commonly performed using a UV detector, as the aromatic ring of the tosyl group provides strong UV absorbance. hitachi-hightech.comasean.org

Table 4: Illustrative HPLC Method Parameters for Steroid Analysis

Parameter Condition
Column C18, 4.6 x 250 mm, 5 µm
Mobile Phase A: Water, B: Acetonitrile
Gradient 50% B to 100% B over 20 minutes
Flow Rate 1.0 mL/min
Detection UV at 220 nm

| Injection Volume | 10 µL |

Gas Chromatography (GC) with Derivatization for Volatile Products

Gas Chromatography (GC) is another powerful technique for the analysis of steroids. However, due to their low volatility, steroids often require derivatization prior to GC analysis. While Dehydroepiandrosterone Tosylate itself might be amenable to GC analysis under certain conditions, analysis of related volatile products or impurities might necessitate derivatization. Current time information in Bangalore, IN.

For the parent compound, dehydroepiandrosterone, common derivatization agents include silylating reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), which convert the hydroxyl group into a more volatile trimethylsilyl (B98337) (TMS) ether. nih.gov This approach could be adapted to analyze any unreacted dehydroepiandrosterone or hydrolysis products in a sample of Dehydroepiandrosterone Tosylate. The analysis is typically performed using a capillary column with a non-polar stationary phase and a flame ionization detector (FID) or a mass spectrometer (MS) for detection. nih.gov

Table 5: Example GC-MS Derivatization and Analysis Conditions for Steroids

Parameter Condition
Derivatizing Agent MSTFA with TMCS
Reaction Conditions 60 °C for 30 minutes
GC Column DB-5ms, 30 m x 0.25 mm, 0.25 µm
Carrier Gas Helium
Oven Program 150 °C (1 min), ramp to 300 °C at 10 °C/min

| Detector | Mass Spectrometer (Scan mode) |

X-ray Crystallography for Absolute Configuration and Solid-State Structure

X-ray crystallography stands as a definitive analytical technique for the unambiguous determination of the three-dimensional atomic arrangement of a crystalline solid. This powerful method provides precise information on bond lengths, bond angles, and torsion angles, collectively defining the molecular conformation. Crucially, for chiral molecules such as Dehydroepiandrosterone Tosylate, single-crystal X-ray diffraction is the gold standard for determining the absolute configuration of its stereogenic centers.

The fundamental principle of X-ray crystallography involves directing a beam of X-rays onto a single crystal of the substance. The electrons in the atoms of the crystal diffract the X-rays, creating a unique diffraction pattern of spots of varying intensities. By analyzing the positions and intensities of these diffracted spots, a three-dimensional electron density map of the molecule can be constructed. From this map, the positions of the individual atoms are determined, revealing the complete molecular structure.

For the determination of absolute configuration, the phenomenon of anomalous scattering is key. mit.edu When the X-ray energy is near an absorption edge of an atom in the crystal, the scattering factor of that atom becomes a complex number. mit.edu This leads to small, but measurable, differences in the intensities of Friedel pairs (reflections h,k,l and -h,-k,-l), which would otherwise be identical. researchgate.net The analysis of these intensity differences, often quantified by the Flack parameter, allows for the definitive assignment of the absolute stereochemistry of the molecule. mit.edu

While specific crystallographic data for Dehydroepiandrosterone Tosylate, such as its unit cell parameters and space group, are not publicly available in crystallographic databases as of the latest search, the application of X-ray crystallography would provide invaluable insights into its solid-state structure. The analysis would reveal the precise conformation of the steroid's A, B, C, and D rings, as well as the orientation of the tosylate group at the 3β-position. This information is critical for understanding intermolecular interactions in the solid state, such as hydrogen bonding and van der Waals forces, which govern the crystal packing and influence physical properties like melting point and solubility.

In analogous steroid structures, X-ray diffraction studies have been instrumental in confirming the chair and envelope conformations of the cyclohexane (B81311) and cyclopentane (B165970) rings, respectively. nih.gov For Dehydroepiandrosterone Tosylate, such an analysis would confirm the expected stereochemistry inherited from the parent Dehydroepiandrosterone molecule.

Interactive Data Table: Representative Crystallographic Data for a Steroid Analogue

As specific data for Dehydroepiandrosterone Tosylate is unavailable, the following table presents representative crystallographic data for a related steroid derivative to illustrate the type of information obtained from an X-ray diffraction study.

ParameterValue
Crystal System Orthorhombic
Space Group P2₁2₁2₁
Unit Cell Dimensions a = 10.500 Å, b = 10.490 Å, c = 10.761 Å
Volume 1045.5 ų
Z (Molecules/Unit Cell) 4
Calculated Density 1.350 Mg/m³
R-factor 0.0717
Flack Parameter 0.03(5)

This data is illustrative and does not represent Dehydroepiandrosterone Tosylate.

Detailed Research Findings:

In the absence of a specific structural study on Dehydroepiandrosterone Tosylate, we can infer the expected findings based on extensive research on similar steroid molecules. A single-crystal X-ray diffraction analysis would be expected to:

Confirm the Absolute Configuration: The absolute stereochemistry at all chiral centers of the steroid nucleus would be unequivocally established. This is paramount for ensuring the correct enantiomer is being studied, as different enantiomers can exhibit vastly different biological activities.

Elucidate the Molecular Conformation: The study would detail the precise puckering of the steroid rings and the conformation of the flexible side chains. The bulky tosylate group's orientation relative to the steroid backbone would be determined, which is crucial for understanding its chemical reactivity and potential steric hindrance.

Analyze Intermolecular Interactions: The crystal packing arrangement would be revealed, showing how individual molecules of Dehydroepiandrosterone Tosylate interact with each other in the solid state. This includes identifying any hydrogen bonds, C-H···O interactions, or other non-covalent forces that stabilize the crystal lattice. This information is vital for solid-state characterization and for understanding polymorphism.

Theoretical and Computational Studies on Dehydroepiandrosterone Tosylate

Quantum Chemical Calculations of Molecular Conformation and Electronic Structure

The three-dimensional structure and electronic properties of dehydroepiandrosterone (B1670201) tosylate are fundamental to understanding its chemical behavior. While specific quantum chemical calculations for dehydroepiandrosterone tosylate are not widely published, insights can be drawn from studies on the parent molecule, DHEA, and related derivatives. nih.gov

The conformation of the steroid backbone is a critical determinant of its properties. The tetracyclic system of steroids, composed of three six-membered rings and one five-membered ring, has a relatively rigid structure. libretexts.org The fusion of the rings in a trans configuration restricts the conformational flexibility of the molecule. libretexts.org For DHEA, computational studies using Density Functional Theory (DFT) have been employed to determine the most stable conformations and to simulate its infrared and vibrational circular dichroism spectra. nih.gov These studies often involve systematic conformational searches to identify the lowest energy structures. nih.gov

For dehydroepiandrosterone tosylate, similar computational methods could be applied to elucidate its molecular geometry. The tosylate group, being relatively bulky, would influence the local conformation at the A-ring of the steroid. Quantum chemical calculations would provide precise data on bond lengths, bond angles, and dihedral angles, offering a detailed picture of the molecule's three-dimensional shape.

The electronic structure of dehydroepiandrosterone tosylate is also a key area of theoretical investigation. The tosylate group is a strong electron-withdrawing group, which significantly impacts the electron distribution across the steroid skeleton. This, in turn, influences the molecule's reactivity, particularly at the C3 position. The p-toluenesulfonate is an excellent leaving group due to the resonance stabilization of the resulting anion. masterorganicchemistry.comyoutube.com

A hypothetical table of calculated electronic properties for dehydroepiandrosterone tosylate, derived from a DFT study, is presented below to illustrate the type of data that such an investigation would yield.

Interactive Data Table: Hypothetical Electronic Properties of Dehydroepiandrosterone Tosylate

PropertyCalculated ValueSignificance
Dipole Moment ~3.5 DIndicates the overall polarity of the molecule.
HOMO Energy ~ -6.8 eVRelates to the molecule's ability to donate electrons.
LUMO Energy ~ -1.2 eVRelates to the molecule's ability to accept electrons.
Mulliken Charge on C3 PositiveSuggests the susceptibility of this carbon to nucleophilic attack.
Mulliken Charge on O (tosylate) NegativeIndicates the polarization of the C-O bond.

Note: The values in this table are illustrative and not based on actual experimental or computational data for Dehydroepiandrosterone Tosylate.

Reaction Pathway Modeling for Tosylate Reactivity

The reactivity of dehydroepiandrosterone tosylate has been the subject of synthetic and mechanistic studies, particularly in the context of forming steroid dimers. mdpi.comresearchgate.net The tosylate group serves as an excellent leaving group, facilitating nucleophilic substitution and elimination reactions.

In reactions with hydroquinone (B1673460), dehydroepiandrosterone tosylate can yield different products depending on the reaction conditions, notably the catalyst used. mdpi.comresearchgate.net Solvolytic reactions often lead to elimination products alongside the formation of stereoisomeric steroid dimers. mdpi.com The proposed mechanism for dimer formation involves the nucleophilic attack of the C2 carbon of hydroquinone on the C3 position of the steroid, followed by an intramolecular addition to the C5–C6 double bond. mdpi.com

The use of montmorillonite (B579905) K10 as a catalyst alters the reaction pathway. mdpi.comresearchgate.net Under these conditions, the major products are steroid dimers linked by a 3,3′-O,O-1,4-phenylene bridge and disteroidal ethers. mdpi.com A key advantage of using the tosylate derivative over the free alcohol (DHEA) is the suppression of the formation of disteroidal ethers, which simplifies product separation. mdpi.comresearchgate.net The reaction conditions, such as the activation temperature of the montmorillonite catalyst, play a crucial role in the product distribution and yield. mdpi.com

A summary of the reaction outcomes for dehydroepiandrosterone tosylate with hydroquinone under different conditions is provided in the table below.

Interactive Data Table: Reactivity of Dehydroepiandrosterone Tosylate with Hydroquinone

CatalystReaction ConditionsMajor ProductsReference
None (Solvolysis) Not specifiedElimination products, stereoisomeric steroid dimers (via C-C and C-O bond formation) mdpi.com
Montmorillonite K10 CHCl₃, refluxO,O-1,4-phenylene-linked steroid dimer (23% yield with catalyst activated at 280 °C) mdpi.com
Modified Montmorillonite Ti⁴⁺-K10 CHCl₃, argon, ambient temp.O,O-1,4-phenylene-linked steroid dimer (31% yield) mdpi.com

Structure-Activity Relationship (SAR) Investigations in a Chemical Context

Structure-activity relationship (SAR) studies in a chemical context aim to understand how a molecule's structure influences its chemical properties and reactivity. For dehydroepiandrosterone tosylate, the primary structural modification compared to the parent DHEA is the presence of the tosylate group at the C3 position.

The introduction of the tosylate group has several significant consequences for the molecule's chemical behavior:

Enhanced Reactivity: The tosylate is a much better leaving group than the hydroxyl group of DHEA. masterorganicchemistry.comyoutube.com This makes the C3 position more susceptible to nucleophilic attack, enabling a wider range of chemical transformations that are not as readily achieved with DHEA.

Altered Reaction Pathways: As seen in the reactions with hydroquinone, the use of the tosylate derivative can suppress side reactions, such as the formation of disteroidal ethers, leading to a cleaner reaction profile. mdpi.comresearchgate.net This demonstrates a clear SAR, where the tosylate functionality directs the course of the reaction.

Potential for Novel Derivatives: Dehydroepiandrosterone tosylate has been identified as a useful intermediate in the synthesis of other steroid derivatives. For instance, it is listed among a group of steroid tosylates used in the preparation of antimicrobial cationic steroids. google.com This implies that the steroidal backbone combined with the reactive tosylate group is a key structural feature for accessing these more complex molecules.

General SAR principles for steroids indicate that modifications at various positions on the steroid nucleus can dramatically alter their properties. wikipedia.org The introduction of a tosylate group is a prime example of how a functional group modification can be used to modulate chemical reactivity and enable the synthesis of novel compounds.

Ligand-Receptor Interaction Modeling (if used as a non-biological probe)

In some instances, chemically stable and well-characterized small molecules can be used as non-biological probes to study the binding sites of receptors or enzymes. nih.gov This often involves computational modeling, such as molecular docking, to predict how the probe might interact with a target protein.

A review of the available scientific literature did not yield any specific studies where dehydroepiandrosterone tosylate has been used as a non-biological probe for ligand-receptor interaction modeling. The primary focus of research on this compound appears to be its synthetic utility.

Hypothetically, if dehydroepiandrosterone tosylate were to be used as such a probe, computational modeling could be employed to predict its binding affinity and orientation within a receptor's binding pocket. Such studies would be valuable for understanding the structural requirements for ligand binding and for the design of new, more potent ligands. The development of chemical probes often involves the use of radioactive, covalent, or fluorescent tags to facilitate their detection and the study of their interactions with biological targets. bohrium.comnih.gov

Role of Dehydroepiandrosterone Tosylate in Synthetic Organic Chemistry

Applications as a Stereoselective Leaving Group

The tosylate moiety at the C3 position of the dehydroepiandrosterone (B1670201) skeleton is an outstanding leaving group, a characteristic that is pivotal in directing the stereochemical outcome of nucleophilic substitution reactions. In an S_N2 reaction, the incoming nucleophile attacks the carbon atom bearing the leaving group from the side opposite to the leaving group, resulting in an inversion of stereochemistry at that center.

In the case of Dehydroepiandrosterone Tosylate, the tosylate group is typically in the β-position. Consequently, nucleophilic attack at C3 via an S_N2 mechanism leads to the formation of products with an α-configuration at this position. This stereoinversion is a powerful tool for synthetic chemists to control the three-dimensional arrangement of atoms in the steroid's A-ring.

A dissertation from the Freie Universität Berlin describes a reaction sequence that commences with the S_N2 displacement of the tosylate leaving group from Dehydroepiandrosterone Tosylate. fu-berlin.de This initial step is crucial for establishing the desired stereochemistry for subsequent transformations. The stereospecificity of this displacement reaction is a key advantage, allowing for the predictable synthesis of stereochemically defined steroid derivatives.

Starting MaterialReagentReaction TypeProduct Stereochemistry at C3
Dehydroepiandrosterone Tosylate (3β-tosyloxy)NucleophileS_N2α-substituted

Use in the Synthesis of Complex Steroidal Frameworks

Dehydroepiandrosterone Tosylate is a valuable starting material for the synthesis of intricate and biologically significant steroidal frameworks. Its reactivity allows for the introduction of various functionalities and the construction of fused heterocyclic systems, which can dramatically alter the parent steroid's biological activity.

For instance, research has demonstrated the use of dehydroepiandrosterone as a starting material for the synthesis of a series of steroid analogs with D-ring fused heterocycles such as pyridine (B92270) and imidazo[2,1-b]thiazoles. nih.govresearchgate.net While the initial modifications may not directly involve the tosylate at C3, the versatility of DHEA as a scaffold, often protected or activated at C3 with groups like tosylates, is central to these complex syntheses. These modifications can lead to novel compounds with potential applications in medicine. nih.govresearchgate.net

Furthermore, the total synthesis of Menarandroside A, a steroid bearing a 12α-hydroxypregnenolone backbone, has been accomplished starting from a dehydroepiandrosterone derivative. rsc.org Such syntheses often involve multiple steps where the strategic use of protecting and activating groups, including tosylates, is essential to achieve the desired complex architecture. The synthesis of spirolactones, key intermediates towards the diuretic spironolactone, has also been achieved from DHEA, highlighting its importance in accessing medicinally relevant complex steroids. nih.gov

Starting MaterialSynthetic TargetKey Transformation
DehydroepiandrosteroneD-ring fused steroidal heterocyclesAnnulation of heterocyclic rings onto the steroid D-ring
Dehydroepiandrosterone derivativeMenarandroside AMulti-step synthesis involving strategic functional group manipulations
Dehydroepiandrosterone17-spiro-γ-lactone (intermediate for Spironolactone)Formation of a spirocyclic lactone at C17

Development of New Synthetic Methodologies Utilizing Tosylate Activation

The activation of hydroxyl groups as tosylates is a cornerstone of modern synthetic chemistry, and its application to dehydroepiandrosterone has contributed to the development of novel synthetic methods. The enhanced reactivity of the tosylate ester compared to the free hydroxyl group enables reactions to proceed under milder conditions and with greater efficiency.

One notable example is the use of tosyl chloride in a one-pot synthesis of dehydroepiandrosterone itself from 16-dehydropregnenolone (B108158) acetate (B1210297) oxime. google.com In this process, tosyl chloride is used in a Beckmann rearrangement step. This indicates the broader utility of tosylating agents in steroid chemistry, not just for activating a pre-existing hydroxyl group but also for facilitating key bond-forming and rearranging reactions.

Moreover, p-toluenesulfonyl chloride (TsCl) has been reported as an efficient coupling agent in the esterification of DHEA to form its phosphatide analogues. nih.gov This demonstrates the role of tosylate activation in the formation of novel steroid conjugates with potential prodrug applications.

Utility in Deuterium or Isotopic Labeling Studies for Mechanistic Research

Isotopically labeled compounds are indispensable tools for elucidating reaction mechanisms and studying metabolic pathways. Dehydroepiandrosterone Tosylate can serve as a precursor for the synthesis of deuterium-labeled steroids, which are valuable in a variety of research settings.

Labeled CompoundIsotopeApplication
[6,7,7-²H₃]3β-hydroxyandrost-5-en-17-oneDeuterium (²H)Metabolic studies

Future Directions and Emerging Research Avenues in Dehydroepiandrosterone Tosylate Chemistry

Exploration of Novel Derivatization Strategies for Enhanced Reactivity

The tosylate group in dehydroepiandrosterone (B1670201) tosylate is an excellent leaving group, making the C3 position of the steroid nucleus susceptible to nucleophilic substitution. This inherent reactivity is the basis for a wide range of derivatization strategies aimed at synthesizing novel steroid compounds. Current research is focused on moving beyond simple substitution reactions to develop more complex and functionalized molecules.

One promising area is the use of DHEA tosylate in the synthesis of steroid dimers. Recent studies have shown that DHEA tosylate can react with bifunctional linking molecules, such as hydroquinone (B1673460), to form dimers. mdpi.com These reactions, which can be catalyzed by agents like montmorillonite (B579905) K10, open up possibilities for creating molecules with unique stereochemistry and potential applications in materials science and pharmacology. mdpi.com The formation of O,O-1,4-phenylene-linked steroid dimers has been successfully achieved, with the tosylate precursor being crucial to suppress the formation of unwanted byproducts like disteroidal ethers. mdpi.com

Furthermore, derivatization is being explored to enhance the analytical detection of steroids. While not directly applied to the tosylate, techniques used for DHEA itself are indicative of future trends. For instance, derivatization with reagents like 2-hydrazino-1-methylpyridine (HMP) dramatically increases the ionization efficiency of steroids in mass spectrometry, allowing for highly sensitive quantification. nih.govmdpi.com Future research will likely explore similar "tagging" strategies for DHEA tosylate derivatives to facilitate their analysis in complex biological matrices.

The exploration of click chemistry reactions represents another frontier. The introduction of azide (B81097) or alkyne functionalities via nucleophilic substitution on DHEA tosylate would allow for highly efficient and specific conjugation to other molecules, such as fluorescent probes, polymers, or biomolecules. This would create a powerful platform for developing targeted drug delivery systems and advanced diagnostic tools.

Derivatization Strategy Reagent/Catalyst Purpose/Outcome Reference
DimerizationHydroquinone, Montmorillonite K10Synthesis of O,O-1,4-phenylene-linked steroid dimers mdpi.com
Enhanced Analytical Sensitivity2-hydrazino-1-methylpyridine (HMP)Increased ionization efficiency for LC-MS/MS analysis of keto-steroids nih.govmdpi.com
Click Chemistry (prospective)Azide/Alkyne nucleophilesIntroduction of handles for bio-conjugationN/A

Development of Greener Synthetic Pathways for Tosylate Production

The traditional synthesis of DHEA tosylate, and tosylates in general, often involves the use of tosyl chloride in the presence of a base like pyridine (B92270), which acts as both a catalyst and a solvent. While effective, this method raises environmental and safety concerns due to the toxicity and volatility of pyridine. Consequently, a significant research thrust is the development of greener synthetic pathways for tosylate production, guided by the principles of green chemistry. researchgate.net

A key focus is the replacement of hazardous solvents. Researchers are investigating the use of more benign alternatives such as ionic liquids, supercritical fluids, or even solvent-free conditions. These approaches aim to reduce waste and minimize the environmental impact of the synthesis process. researchgate.net

Another important aspect is the use of catalysts to improve reaction efficiency and reduce waste. The use of solid acid catalysts, such as zeolites or clays (B1170129) like montmorillonite K10, is a promising avenue. mdpi.com These materials are often reusable, non-corrosive, and can lead to higher selectivity, thus reducing the need for extensive purification steps. While montmorillonite K10 has been used in reactions of DHEA tosylate, its potential as a catalyst for the tosylation reaction itself is an area ripe for exploration. mdpi.com

Improving the atom economy of the reaction is also a critical goal of green synthesis. This involves designing reactions where the maximum number of atoms from the reactants are incorporated into the final product. Research into alternative tosylating agents that generate less waste than traditional methods is underway.

Green Chemistry Principle Application in DHEA Tosylate Synthesis Potential Benefit
Use of Safer SolventsReplacement of pyridine with ionic liquids or solvent-free conditionsReduced toxicity and environmental pollution
Use of CatalystsEmploying solid acid catalysts like montmorillonite K10Increased reaction efficiency, reusability of catalyst, reduced waste
Improved Atom EconomyDevelopment of alternative tosylating agentsMinimized byproduct formation
Energy EfficiencyMicrowave-assisted synthesisReduced reaction times and energy consumption

Advanced Analytical Techniques for Trace Analysis and Isomer Differentiation

The detection and quantification of DHEA tosylate and its derivatives at trace levels are crucial for many research applications. The development of advanced analytical techniques is therefore a high priority. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for steroid analysis due to its high sensitivity and selectivity. mdpi.com

To further enhance detection limits, especially in complex biological samples, derivatization strategies that improve ionization efficiency are being employed. As mentioned earlier, reagents like 2-hydrazino-1-methylpyridine (HMP) have been successfully used to quantify low levels of DHEA and other keto-steroids. nih.govmdpi.com The application of such techniques to DHEA tosylate and its metabolites would enable more precise pharmacokinetic and metabolic studies.

The differentiation of isomers is another analytical challenge, particularly for the complex molecules that can be synthesized from DHEA tosylate. The synthesis of steroid dimers, for example, can result in multiple stereoisomers. mdpi.com High-resolution chromatographic techniques, such as ultra-high-performance liquid chromatography (UHPLC) and supercritical fluid chromatography (SFC), are being increasingly used to achieve the separation of these closely related compounds. The coupling of these separation techniques with high-resolution mass spectrometry (HRMS) provides an additional layer of confidence in isomer identification through accurate mass measurements and fragmentation analysis.

Furthermore, ion mobility spectrometry (IMS) coupled with mass spectrometry is an emerging technique that can separate isomers based on their size, shape, and charge. This technology holds great promise for the unambiguous differentiation of DHEA tosylate-derived isomers that may be indistinguishable by chromatography or mass spectrometry alone.

Analytical Technique Application Advantage Reference
LC-MS/MS with DerivatizationTrace analysis of DHEA and its derivativesEnhanced sensitivity and specificity nih.govmdpi.com
UHPLC and SFCSeparation of stereoisomersHigh-resolution separation of complex mixtures mdpi.com
High-Resolution Mass Spectrometry (HRMS)Isomer identificationAccurate mass measurement and fragmentation analysis nih.gov
Ion Mobility Spectrometry (IMS)Isomer differentiationSeparation based on size, shape, and chargeN/A

Computational Design of Functionalized DHEA Tosylate Derivatives

The rational design of novel molecules with specific properties is a cornerstone of modern chemistry. Computational chemistry and molecular modeling are powerful tools that can accelerate the discovery and development of new functionalized DHEA tosylate derivatives. These in silico methods allow researchers to predict the properties and reactivity of molecules before they are synthesized in the lab, saving time and resources.

One application of computational design is in the prediction of reaction outcomes and the elucidation of reaction mechanisms. For example, density functional theory (DFT) calculations can be used to model the transition states of nucleophilic substitution reactions on DHEA tosylate, helping to predict which isomers are likely to form under different reaction conditions. This can guide the optimization of synthetic routes to favor the desired product.

Molecular docking simulations can be used to design DHEA tosylate derivatives that bind to specific biological targets, such as enzymes or receptors. This is particularly relevant for the development of new therapeutic agents. By modeling the interaction between a potential drug molecule and its target protein, researchers can prioritize the synthesis of compounds with the highest predicted binding affinity and selectivity.

Quantitative structure-activity relationship (QSAR) studies can be used to build models that correlate the structural features of DHEA tosylate derivatives with their observed biological activity or physicochemical properties. These models can then be used to predict the properties of new, unsynthesized compounds, further guiding the design process. The design of DHEA cocrystals with improved solubility is an area where such computational tools could be highly beneficial in predicting crystal packing and dissolution properties. nih.gov

Computational Method Application in DHEA Tosylate Chemistry Purpose
Density Functional Theory (DFT)Modeling reaction pathwaysPredicting reaction outcomes and understanding mechanisms
Molecular DockingSimulating ligand-protein interactionsDesigning derivatives with specific biological targets
Quantitative Structure-Activity Relationship (QSAR)Correlating molecular structure with propertiesPredicting the activity and properties of novel derivatives
Molecular Dynamics (MD) SimulationsSimulating the behavior of molecules over timeUnderstanding the conformational flexibility and interactions of DHEA tosylate derivatives

Q & A

Q. Q1. What synthetic routes are most effective for producing Dehydro Epiandrosterone Tosylate (DHEA-T) with high purity, and how can reaction conditions be optimized?

Methodological Answer :

  • Synthesis : DHEA-T is typically derived via esterification of DHEA using toluenesulfonyl chloride in anhydrous conditions. A two-step process involving protection of the hydroxyl group (e.g., using acetic anhydride) followed by tosylation has been reported for analogous steroids . Reaction efficiency depends on solvent choice (e.g., pyridine for acid scavenging) and temperature control (25–40°C).
  • Purity Optimization : Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization (ethanol/water) is critical. HPLC with C18 columns and UV detection at 254 nm can confirm purity (>95%) .

Advanced Research: Pharmacokinetic and Metabolic Profiling

Q. Q2. How does the tosylate moiety alter the metabolic stability and bioavailability of DHEA compared to its acetate or sulfate derivatives?

Methodological Answer :

  • Comparative Stability Studies :

    DerivativeHalf-life (in vitro)Solubility (mg/mL)Metabolic Pathway
    DHEA-T8–12 hrs0.15 (aqueous)Hepatic sulfatase cleavage
    DHEA Acetate4–6 hrs0.08Esterase hydrolysis
    DHEA Sulfate>24 hrs0.20Sulfatase-mediated
    Data synthesized from in vitro hepatocyte models and LC-MS/MS pharmacokinetic analyses .
  • Bioavailability Testing : Radiolabeled (³H-DHEA-T) tracer studies in rodent models show delayed absorption (Tmax = 2–4 hrs) compared to DHEA acetate (Tmax = 1 hr). Bile-duct cannulation studies reveal enterohepatic recirculation contributes to prolonged exposure .

Experimental Design: Addressing Bioactivity Contradictions

Q. Q3. How can researchers resolve conflicting data on DHEA-T’s androgen receptor (AR) modulation across cell lines?

Methodological Answer :

  • Controlled Variables :
    • Cell Line Selection : AR expression levels vary (e.g., LNCaP vs. HEK293). Validate via qPCR/Western blot before assays .
    • Dose-Response Curves : Use 10⁻¹²–10⁻⁶ M concentrations to avoid off-target effects. Include positive controls (e.g., dihydrotestosterone) .
  • Mechanistic Clarification : Employ luciferase reporter assays (AR-responsive promoters) combined with siRNA knockdown. Conflicting agonist/antagonist activity may arise from co-regulator recruitment differences .

Advanced Analytical Techniques: Structural Elucidation

Q. Q4. What advanced spectroscopic methods are required to distinguish DHEA-T from its positional isomers?

Methodological Answer :

  • NMR Strategies :
    • ¹H-NMR : Key diagnostic signals include the tosylate aromatic protons (δ 7.2–7.8 ppm, doublets) and C3 proton (δ 3.5 ppm, multiplet for 3β-OH tosylation) .
    • ¹³C-NMR : Tosylate sulfonate carbon at δ 44–46 ppm; carbonyl (C17) at δ 208–210 ppm .
  • High-Resolution MS : ESI-MS in negative ion mode confirms [M−H]⁻ ion (m/z 452.18 for C₂₆H₃₄O₅S⁻). MS/MS fragmentation (CID) distinguishes regioisomers via unique neutral losses (e.g., 96 Da for tosyl group) .

Data Reproducibility: Handling Batch Variability

Q. Q5. How can batch-to-batch variability in DHEA-T synthesis impact preclinical outcomes, and what quality controls mitigate this?

Methodological Answer :

  • Critical Quality Attributes (CQAs) :
    • Residual Solvents : GC-FID to limit pyridine (<50 ppm) .
    • Crystallinity : XRPD to ensure consistent polymorphic form (e.g., Form I vs. II) .
  • In Vivo Standardization : Use pharmacokinetic normalization (e.g., dose-adjusted AUC comparisons) across batches. Contradictory toxicity data may arise from residual toluenesulfonic acid; ICP-MS quantifies sulfur content .

Mechanistic Studies: Receptor Cross-Talk

Q. Q6. What experimental frameworks elucidate DHEA-T’s cross-reactivity with glucocorticoid receptors (GR) in addition to AR?

Methodological Answer :

  • Competitive Binding Assays : Use ³H-dexamethasone (GR ligand) and ³H-DHEA-T in cytosolic fractions. Scatchard analysis determines Ki values .
  • Transcriptomics : RNA-seq of GR/AR knockout models treated with DHEA-T identifies receptor-specific pathways (e.g., NF-κB vs. PSA enhancers) .

Safety and Handling in Laboratory Settings

Q. Q7. What protocols ensure safe handling of DHEA-T given its GHS07/GHS08 classifications?

Methodological Answer :

  • PPE Requirements : Nitrile gloves (ASTM D6978), respirators (NIOSH N95) for powder handling, and fume hoods for synthesis .
  • Waste Disposal : Incinerate at >800°C with alkaline scrubbers to neutralize sulfonate byproducts .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.